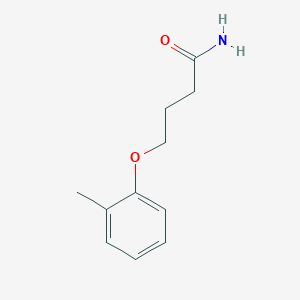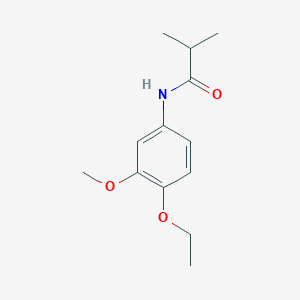
4-(4-Isopropoxybenzyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Isopropoxybenzyl)piperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound features a benzyl group substituted with an isopropoxy group at the para position, attached to the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxybenzyl)piperidine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 4-isopropoxybenzyl chloride, is prepared by reacting 4-isopropoxybenzyl alcohol with thionyl chloride.
Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with piperidine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve continuous flow reactions and catalytic processes to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Isopropoxybenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine nitrogen positions, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives like ketones and carboxylic acids, reduced derivatives like alcohols and amines, and various substituted piperidine compounds.
Applications De Recherche Scientifique
4-(4-Isopropoxybenzyl)piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-(4-Isopropoxybenzyl)piperidine involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to interact with neurotransmitter receptors and enzymes, influencing various biological processes. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzylpiperidine: Known for its use as a monoamine releasing agent and its potential therapeutic applications.
4-(4-Fluorobenzyl)piperidine: Studied for its pharmacological properties and potential as a drug candidate.
Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.
Uniqueness
4-(4-Isopropoxybenzyl)piperidine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and may contribute to its specific applications and effects.
Propriétés
Formule moléculaire |
C15H23NO |
|---|---|
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
4-[(4-propan-2-yloxyphenyl)methyl]piperidine |
InChI |
InChI=1S/C15H23NO/c1-12(2)17-15-5-3-13(4-6-15)11-14-7-9-16-10-8-14/h3-6,12,14,16H,7-11H2,1-2H3 |
Clé InChI |
VBNFESNCSRREOH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)CC2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


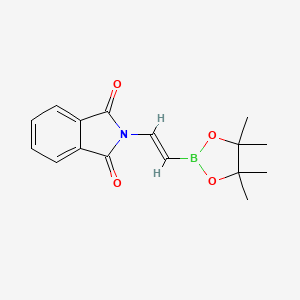
![3-[3,5-bis(trifluoromethyl)phenyl]-2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline](/img/structure/B14904350.png)


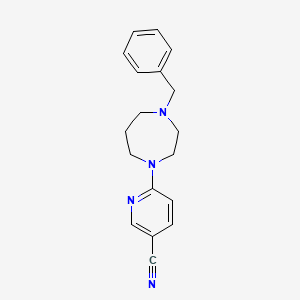
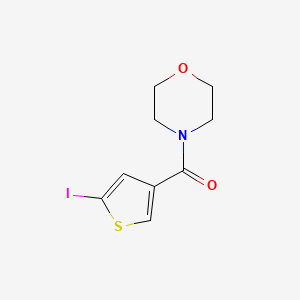
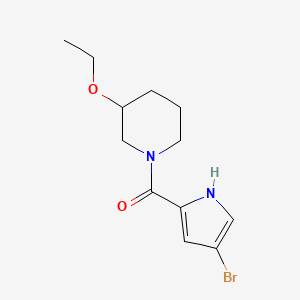
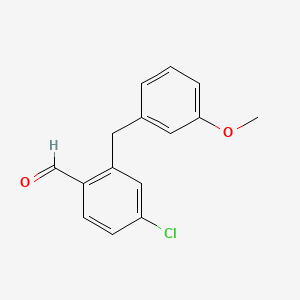
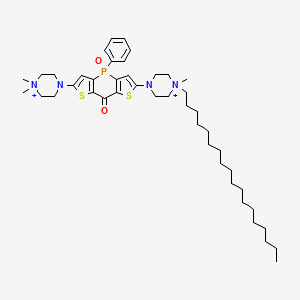
![2-[3-(Morpholin-4-yl)-3-oxopropyl]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14904419.png)
![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)

